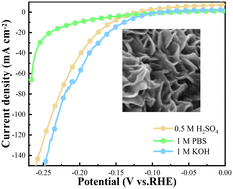Co-doped MoS2 nanosheet: a stable and pH-universal electrocatalyst for an efficient hydrogen evolution reaction
CrystEngComm Pub Date: 2022-08-24 DOI: 10.1039/D2CE00951J
Abstract
Generally, the hydrogen generation of non-noble metal-based electrocatalysts is limited by the high overpotential and acid–base environment of electrolyte. Therefore, it is essential to develop hydrogen evolution reaction (HER) catalysts with high activity and a broad pH range. In this work, we report several Co-doped MoS2 nanosheet structures prepared by a simple hydrothermal approach. Co doping induces the interlayer expansion of MoS2 nanosheets. It not only increases the transfer pathways of electrolyte ions but also provides many active sites. Thereinto, Co0.4-MoS2 nanosheets show outstanding HER activity in a wide pH range. This facile synthesis strategy can be used to prepare other transition metal chalcogenide electrocatalysts.


Recommended Literature
- [1] Back cover
- [2] One-pot synthesis of 1,4-naphthoquinones and related structures with laccase
- [3] Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3†
- [4] Improved catalytic hydrogen release of quasi HKUST-1 compared to HKUST-1†
- [5] Boron-doped diamondelectrode: synthesis, characterization, functionalization and analytical applications
- [6] Performance enhancement strategy for tetrazoles based on nitrogen–boron bonds†
- [7] The structure and synthesis of (+)-obliquin
- [8] Black phosphorus analogue tin sulfide nanosheets: synthesis and application as near-infrared photothermal agents and drug delivery platforms for cancer therapy†
- [9] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [10] Reactions in non-aqueous alkali and alkaline-earth metal–oxygen batteries: a thermodynamic study










